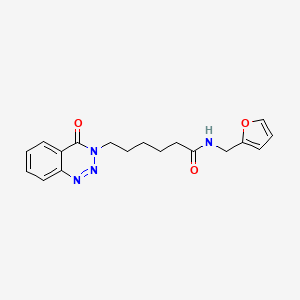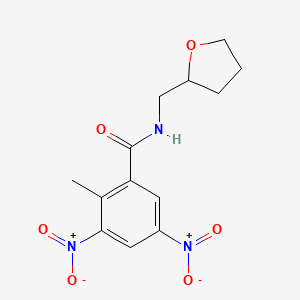![molecular formula C25H31NO6 B11015892 7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B11015892.png)
7-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)-3,4,8-trimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-{3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2-HYDROXYPROPOXY}-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a chromenone core, which is known for its diverse biological activities, and a 3,4-dimethoxyphenethylamine moiety, which is related to several bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2-HYDROXYPROPOXY}-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 3,4-Dimethoxyphenethylamine Moiety: This step involves the reaction of the chromenone core with 3,4-dimethoxyphenethylamine under conditions that facilitate the formation of an amine bond.
Hydroxylation and Propoxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-{3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2-HYDROXYPROPOXY}-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.
Scientific Research Applications
7-{3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2-HYDROXYPROPOXY}-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 7-{3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2-HYDROXYPROPOXY}-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features.
Mescaline: Another compound with a 3,4,5-trimethoxyphenethylamine structure.
Veratraldehyde: A precursor in the synthesis of related compounds.
Uniqueness
7-{3-[(3,4-DIMETHOXYPHENETHYL)AMINO]-2-HYDROXYPROPOXY}-3,4,8-TRIMETHYL-2H-CHROMEN-2-ONE: is unique due to its combination of a chromenone core and a 3,4-dimethoxyphenethylamine moiety. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C25H31NO6 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
7-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-3,4,8-trimethylchromen-2-one |
InChI |
InChI=1S/C25H31NO6/c1-15-16(2)25(28)32-24-17(3)21(9-7-20(15)24)31-14-19(27)13-26-11-10-18-6-8-22(29-4)23(12-18)30-5/h6-9,12,19,26-27H,10-11,13-14H2,1-5H3 |
InChI Key |
DUOUUCVBZFYPRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(CNCCC3=CC(=C(C=C3)OC)OC)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(2-hydroxy-6-methyl-4-oxopyridin-1(4H)-yl)propanamide](/img/structure/B11015819.png)

![methyl N-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninate](/img/structure/B11015835.png)

![N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-2-carboxamide](/img/structure/B11015849.png)
![Methyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11015852.png)
![N-(2-methyl-5-nitrophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11015858.png)
![(2S)-({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11015861.png)
![N-[3-(acetylamino)phenyl]-2-cyclopropyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11015866.png)
![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11015867.png)
![2-iodo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B11015870.png)

![2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B11015891.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-nitrophenyl)ethanone](/img/structure/B11015895.png)
